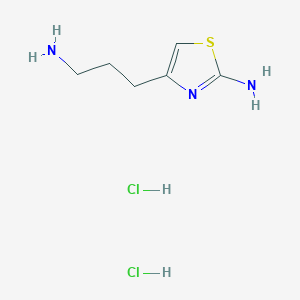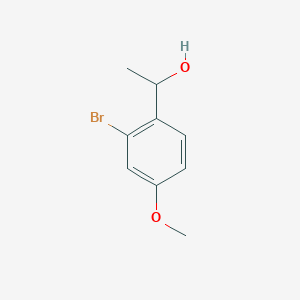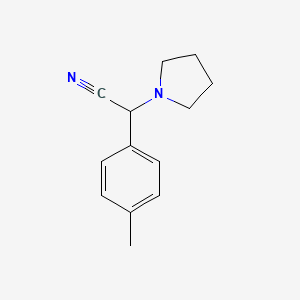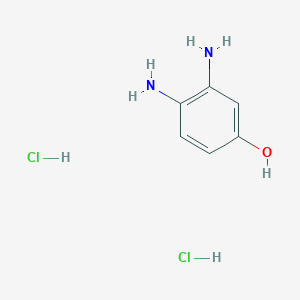
3,4-Diaminophenol dihydrochloride
概要
説明
3,4-Diaminophenol dihydrochloride is a chemical compound used in laboratory settings . It is also known as Amidol and has been used in the dye manufacturing industries and as a color accelerator in photographic developers .
Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O.2ClH . The InChI code for the compound is 1S/C6H8N2O.2ClH/c7-5-2-1-4(9)3-6(5)8;;/h1-3,9H,7-8H2;2*1H .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 197.06 .科学的研究の応用
Hair Dye Colorants
3,4-Diaminophenol dihydrochloride is notably used in the cosmetic industry, particularly as a colorant in oxidative hair dyes. Its specific role is to act as a primary intermediate in hair dye formulations. It is proven safe for this use in concentrations up to 0.2% as the free base, considering various animal toxicity and safety assessments (Andersen, 1994).
Manufacturing Dyes and Photographic Developers
This compound is also used in the manufacturing of dyes and serves as a color accelerator in photographic developers. Detailed toxicology and carcinogenesis studies have been conducted on this compound, especially in the context of its industrial applications (National Toxicology Program technical report series, 1992).
Chemical Structure and Solid-State Properties
Studies on the crystal structure and solid-state properties of this compound derivatives, like 3,4-diaminopyridine dihydrogen phosphate, have been conducted to understand their application in pharmaceuticals. These studies provide insight into the molecular interactions and stability of these compounds (Mahé et al., 2013).
Synthesis of Advanced Polymers
The compound is used in the synthesis of various advanced polymers. For instance, aromatic polyimides synthesized from different diamidedianhydrides and 2,4-diaminophenol dihydrochloride show significant properties for industrial applications. The influence of monomers' structures on these polymers' properties has been a subject of study, indicating its relevance in material science (Schab-Balcerzak & Sęk, 2001).
Stability Studies in Pharmaceutical Preparations
In the pharmaceutical industry, stability studies of this compound, especially when ionised, are crucial. These studies help in developing more stable pharmaceutical forms and understanding the degradation pathways of the compound under various conditions (Raust et al., 2007).
Environmental Applications
Research has also explored the use of derivatives of this compound in environmental applications. For instance, studies on the oxidation of chlorophenols (derivatives) indicate their potential use in water treatment processes (Andreozzi et al., 2011).
Safety and Hazards
This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It’s known that similar compounds like 2,4-diaminophenol dihydrochloride are used in the dye manufacturing industries and as a color accelerator in photographic developers .
Mode of Action
It’s known that similar compounds like 2,4-diaminophenol dihydrochloride interact with their targets to produce color, which is why they are used in dye manufacturing and photographic development .
Action Environment
It’s known that similar compounds like 2,4-diaminophenol dihydrochloride are stored at room temperature and in a dry environment .
生化学分析
Biochemical Properties
3,4-Diaminophenol dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with oxidoreductases, where this compound acts as a substrate. This interaction leads to the formation of reactive intermediates that can further participate in redox reactions. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain oxidases, preventing the oxidation of substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and light exposure. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, with certain tissues showing higher accumulation levels .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum. The localization of this compound can influence its activity and function, with certain subcellular environments providing optimal conditions for its biochemical interactions .
特性
IUPAC Name |
3,4-diaminophenol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-5-2-1-4(9)3-6(5)8;;/h1-3,9H,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSXWYMNOBCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89691-81-6 | |
| Record name | 3,4-diaminophenol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3-Methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165074.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165092.png)
![3-[4-[2-(4-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B3165097.png)
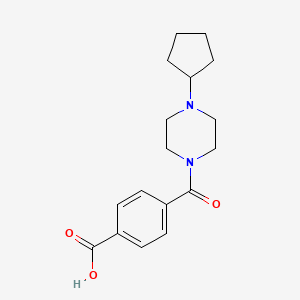

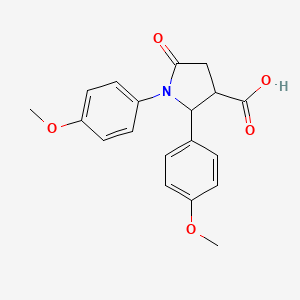
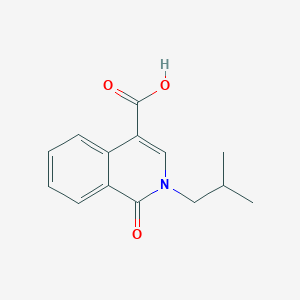
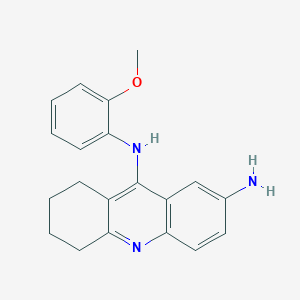
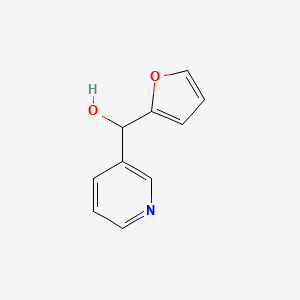
![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)

